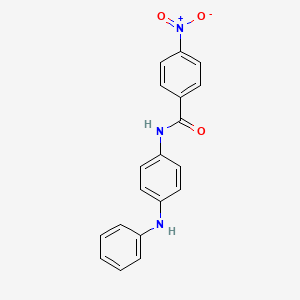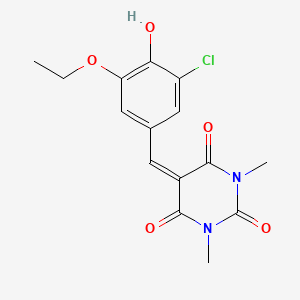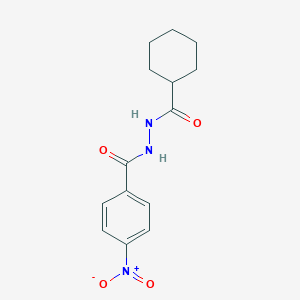![molecular formula C17H21N3O2 B3888890 N'-[(1-adamantylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B3888890.png)
N'-[(1-adamantylcarbonyl)oxy]-2-pyridinecarboximidamide
Descripción general
Descripción
N'-[(1-adamantylcarbonyl)oxy]-2-pyridinecarboximidamide, also known as APY0201, is a novel small molecule inhibitor that has shown potential as a therapeutic agent in various diseases. This compound belongs to the class of adamantyl urea derivatives and has been found to exhibit potent anti-inflammatory and immunomodulatory properties.
Mecanismo De Acción
N'-[(1-adamantylcarbonyl)oxy]-2-pyridinecarboximidamide exerts its therapeutic effects by inhibiting the activity of a key enzyme called dipeptidyl peptidase 4 (DPP4). DPP4 is involved in the regulation of various immune and inflammatory pathways, and its inhibition by this compound leads to a reduction in the production of pro-inflammatory cytokines and chemokines, as well as a modulation of T-cell function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as a modulation of T-cell function. In addition, this compound has been found to inhibit the migration of immune cells to inflamed tissues, which can help to reduce tissue damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-[(1-adamantylcarbonyl)oxy]-2-pyridinecarboximidamide in lab experiments is its high potency and selectivity for DPP4 inhibition. This makes it a useful tool for studying the role of DPP4 in various disease models. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N'-[(1-adamantylcarbonyl)oxy]-2-pyridinecarboximidamide. One area of interest is the development of more potent and selective DPP4 inhibitors based on the structure of this compound. Another potential direction is the investigation of the therapeutic potential of this compound in other disease models, such as cancer and neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential for clinical use.
Aplicaciones Científicas De Investigación
N'-[(1-adamantylcarbonyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been investigated for its anti-cancer properties and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] adamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c18-15(14-3-1-2-4-19-14)20-22-16(21)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYUXFOWGKOGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)ON=C(C4=CC=CC=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)O/N=C(/C4=CC=CC=N4)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B3888833.png)
![5-amino-3-[1-cyano-2-(2,4,5-trimethylphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3888846.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B3888865.png)
![6-[2-(3-methoxy-4-propoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3888870.png)
![N'-[(2-chlorobenzoyl)oxy]-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B3888876.png)
![N'-[3-(benzyloxy)benzylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B3888881.png)

![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide](/img/structure/B3888896.png)
![N'-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}nicotinohydrazide](/img/structure/B3888899.png)
![6-(2-{4-[ethyl(methyl)amino]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3888904.png)

![6-[2-(4-methylphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3888910.png)